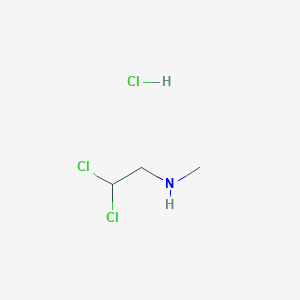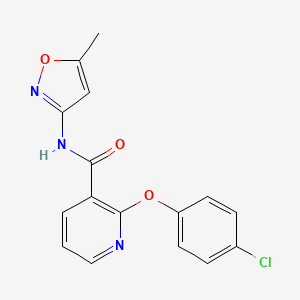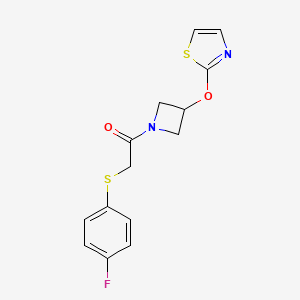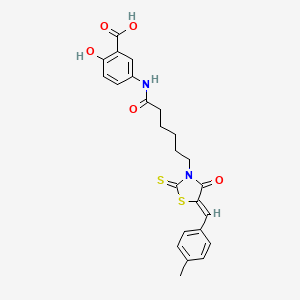
(2,2-Dichloroethyl)(methyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Dichloroethyl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C3H8Cl3N. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its two chlorine atoms attached to an ethyl group, which is further bonded to a methylamine group, forming a hydrochloride salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichloroethyl)(methyl)amine hydrochloride typically involves the reaction of 2,2-dichloroethanol with methylamine in the presence of hydrochloric acid. The reaction proceeds as follows:
Starting Materials: 2,2-dichloroethanol and methylamine.
Reaction Conditions: The reaction is carried out in an aqueous medium with hydrochloric acid as a catalyst.
Procedure: 2,2-dichloroethanol is added to a solution of methylamine in water, followed by the addition of hydrochloric acid. The mixture is stirred at room temperature until the reaction is complete.
Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction completion. The product is then subjected to purification steps, including distillation and crystallization, to achieve the desired purity.
化学反应分析
Types of Reactions
(2,2-Dichloroethyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction can lead to the formation of simpler amines or hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or other nucleophiles in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of substituted amines or alcohols.
Oxidation: Formation of oxides or chlorinated hydrocarbons.
Reduction: Formation of simpler amines or hydrocarbons.
科学研究应用
(2,2-Dichloroethyl)(methyl)amine hydrochloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2,2-Dichloroethyl)(methyl)amine hydrochloride involves its interaction with nucleophiles and electrophiles. The chlorine atoms act as leaving groups, facilitating substitution reactions. The compound can also form covalent bonds with biological molecules, affecting their function and activity. The molecular targets include enzymes and proteins, where it can inhibit or modify their activity through covalent modification.
相似化合物的比较
Similar Compounds
Bis(2-chloroethyl)amine: Similar structure but with two chloroethyl groups attached to the nitrogen atom.
Mechlorethamine: An antineoplastic agent with a similar structure, used in chemotherapy.
Chlormethine: Another nitrogen mustard compound used in medical applications.
Uniqueness
(2,2-Dichloroethyl)(methyl)amine hydrochloride is unique due to its specific substitution pattern and reactivity. The presence of both methyl and dichloroethyl groups provides distinct chemical properties, making it suitable for various applications that other similar compounds may not fulfill.
属性
IUPAC Name |
2,2-dichloro-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl2N.ClH/c1-6-2-3(4)5;/h3,6H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGWJTKZUZOONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-methoxyphenyl)-1-oxo-3-(pyridin-3-yl)-N-[(pyridin-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B3020163.png)
![(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3020164.png)
![(E)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino 2,2,2-trifluoroacetate](/img/structure/B3020165.png)
![1-methyl-8-phenyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3020166.png)


![3-(2,4-dichlorophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3020169.png)


![2-chloro-N-[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide](/img/structure/B3020175.png)
![1-(2,6-Difluorophenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B3020179.png)

